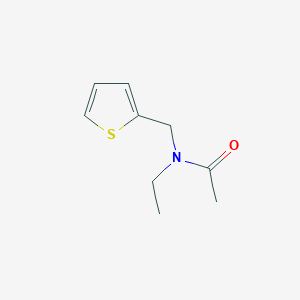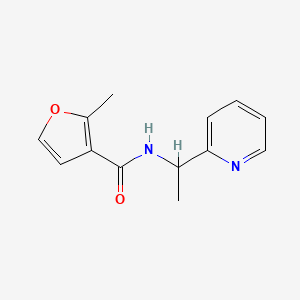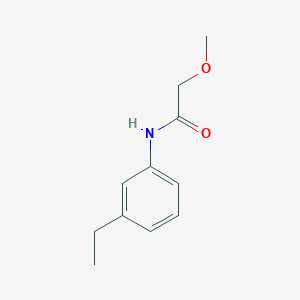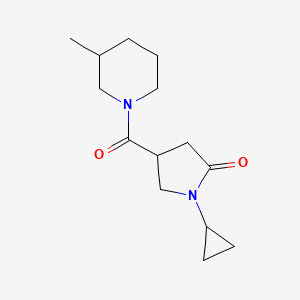![molecular formula C9H13NO2 B7515316 N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)
N-[1-(furan-2-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-2-yl)ethyl]propanamide, also known as FEN, is a chemical compound that has been the subject of extensive scientific research in recent years. It is a synthetic compound that is used in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. FEN has shown promising results in various studies, and its potential applications are still being explored.
Mécanisme D'action
N-[1-(furan-2-yl)ethyl]propanamide acts as a modulator of the dopamine and norepinephrine systems in the brain. It increases the release of dopamine and norepinephrine, which helps in improving cognitive function and mood. N-[1-(furan-2-yl)ethyl]propanamide also acts as an antioxidant and protects the brain from oxidative stress, which is a known factor in the development of various neurological disorders.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]propanamide has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which helps in improving cognitive function and mood. N-[1-(furan-2-yl)ethyl]propanamide also acts as an antioxidant and protects the brain from oxidative stress. It has also been shown to have anti-inflammatory effects and can help in reducing inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(furan-2-yl)ethyl]propanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-[1-(furan-2-yl)ethyl]propanamide is also stable and has a long shelf life, which makes it ideal for long-term experiments. However, N-[1-(furan-2-yl)ethyl]propanamide has some limitations as well. It is a relatively new compound, and its long-term effects on the body are still unknown. Researchers need to be cautious while using N-[1-(furan-2-yl)ethyl]propanamide in experiments, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for N-[1-(furan-2-yl)ethyl]propanamide research. One potential application of N-[1-(furan-2-yl)ethyl]propanamide is in the treatment of addiction. N-[1-(furan-2-yl)ethyl]propanamide has been shown to reduce drug-seeking behavior in animal models, and more research is needed to explore its potential use in the treatment of addiction. N-[1-(furan-2-yl)ethyl]propanamide can also be used in the development of new drugs for the treatment of neurological disorders. Researchers can use N-[1-(furan-2-yl)ethyl]propanamide as a starting point to develop new compounds that have similar or improved therapeutic effects. Finally, more research is needed to fully understand the biochemical and physiological effects of N-[1-(furan-2-yl)ethyl]propanamide on the body. This can help in the development of new drugs and therapies for various diseases and disorders.
Méthodes De Synthèse
N-[1-(furan-2-yl)ethyl]propanamide can be synthesized using a two-step process. The first step involves the reaction of furan-2-carboxylic acid with thionyl chloride to produce furan-2-carbonyl chloride. In the second step, the resulting compound is reacted with N-(2-aminoethyl)propanamide to yield N-[1-(furan-2-yl)ethyl]propanamide.
Applications De Recherche Scientifique
N-[1-(furan-2-yl)ethyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have neuroprotective effects and can help in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. N-[1-(furan-2-yl)ethyl]propanamide has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propriétés
IUPAC Name |
N-[1-(furan-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-9(11)10-7(2)8-5-4-6-12-8/h4-7H,3H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWIHZNKWRZODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(Furan-2-yl)ethyl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)

![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)

![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)

![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)
